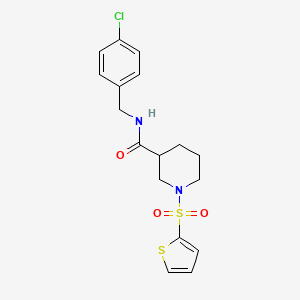

![molecular formula C13H17N3O2S B4622355 N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)

N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide

Overview

Description

Hydrazinecarbothioamide derivatives have been extensively studied for their various chemical properties and biological activities. These compounds serve as a basis for the synthesis of numerous coordination compounds and have potential applications in different fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives involves condensation reactions, often with bivalent metal complexes, leading to the formation of various complexes. The conditions under which these reactions occur significantly influence the structure and properties of the resulting compounds (Abou‐Melha, 2021).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been elucidated using techniques such as single crystal X-ray diffraction, showing that these compounds can form stable complexes with metals. The structure is often stabilized by hydrogen bonding interactions (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives participate in various chemical reactions, leading to the formation of heterocyclic rings and coordination compounds. These reactions are influenced by factors such as the nature of the substituents and the reaction conditions (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as their crystalline structure and hydrogen bonding interactions, have been studied in detail. These properties are crucial for understanding the stability and reactivity of these compounds (Gangadharan et al., 2015).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamide derivatives, including their reactivity in forming coordination compounds and heterocyclic rings, are determined by the molecular structure and the electronic configuration of the molecules. These properties are pivotal in the synthesis and application of these compounds in various fields (Barbuceanu et al., 2014).

Scientific Research Applications

Anticancer Activity

The anticancer potential of related compounds, including spectral, modeling studies, and their interaction with metal complexes, has been explored. For instance, a study characterized the anticancer activities of newly synthesized ligands and their bivalent metal complexes, showing strong activities against tumors. This research underscores the potential of these compounds in developing new anticancer drugs (Abou‐Melha, 2021).

DNA Interaction and Antitumor Properties

Dioxomolybdenum(VI) complexes with substituted hydrazinecarbothioamide ligands exhibited significant DNA binding, cleavage activities, and pronounced antitumor properties against human colorectal cell lines. These findings highlight their potential use in chemotherapy (Hussein et al., 2015).

Environmental and Biological Sensors

Studies have developed fluorescent probes based on hydrazinecarbothioamide derivatives for detecting environmental pollutants and biological samples. For example, a ratiometric fluorescent probe was designed for the sensitive detection of hydrazine, a toxic chemical, in water systems and biological samples, showcasing the environmental and health monitoring applications of these compounds (Zhu et al., 2019).

Antibacterial Activity

The antibacterial activity of substituted oxadiazole derivatives, including N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, has been evaluated against various bacterial strains. These compounds have shown potent antibacterial effects, indicating their potential in developing new antimicrobial agents (Kaur et al., 2011).

Anticonvulsant and Neurotransmission Enhancement

Compounds derived from hydrazinecarbothioamide have been explored for their anticonvulsant activity and potential to enhance GABAergic neurotransmission. This research contributes to the development of novel treatments for neurological conditions like epilepsy (Tripathi & Kumar, 2013).

properties

IUPAC Name |

1-[[2-(4-methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-3-8-14-13(19)16-15-12(17)9-18-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,17)(H2,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFPGKNRMZJZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NNC(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4622272.png)

![3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4622306.png)

![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)

![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)

![N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide](/img/structure/B4622339.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4622343.png)

![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)

![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)

![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)

![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)